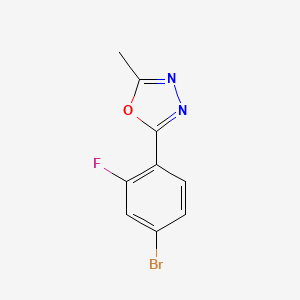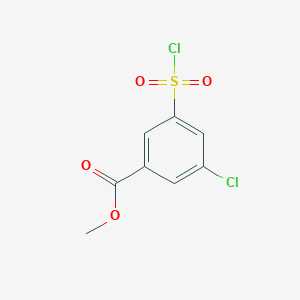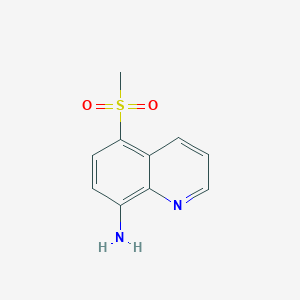
4-Bromo-7-fluoroindoline-2,3-dione
Übersicht
Beschreibung
4-Bromo-7-fluoroindoline-2,3-dione is a synthetic compound that belongs to the class of indoline-2,3-diones. It has a molecular weight of 244.02 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-7-fluoroindoline-2,3-dione can be achieved through several steps. One method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation . Another method involves the reaction of 2-fluorophenylamine with anhydrous sodium sulfate .Molecular Structure Analysis
The molecular formula of 4-Bromo-7-fluoroindoline-2,3-dione is C8H3BrFNO2 . The InChI code for this compound is 1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) .Chemical Reactions Analysis
The reaction of 5-fluoroindoline-2,3-dione and 2-(4-fluorophenyl)acetamide under microwave produced the corresponding product with 94% yield . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination .Physical And Chemical Properties Analysis
4-Bromo-7-fluoroindoline-2,3-dione is a solid at room temperature . It should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Herbicidal Properties
4-Bromo-7-fluoroindoline-2,3-dione derivatives have been studied for their potential as herbicides. For instance, phthalimide derivatives, including compounds related to 4-Bromo-7-fluoroindoline-2,3-dione, have shown significant herbicidal activities. These compounds, such as 2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione, demonstrated excellent efficacy against specific weeds, comparable to commercial herbicides like Flumioxazin. Their mode of action involves the inhibition of the Protoporphyrinogen oxidase (PPO) enzyme, indicating a promising avenue for novel PPO inhibitors in herbicide development (Gao et al., 2019).
Chemical Modification and Synthesis
4-Bromo-7-fluoroindoline-2,3-dione serves as a valuable scaffold in the synthesis of various medicinally relevant compounds. For example, its modifications through metal-free arylation and fluorination have led to the preparation of novel isoquinoline-1,3-diones. These compounds are important as carboxylic acid isosteres and precursors for other biologically active molecules, showcasing the versatility of the 4-Bromo-7-fluoroindoline-2,3-dione structure in medicinal chemistry (Golushko et al., 2019).
Crystallographic Studies
Crystallization studies of 7-fluoroisatin (7-fluoroindoline-2,3-dione) have been conducted to understand its molecular structure and interactions. This includes studying its solvate forms, such as with 1,4-dioxane, which helps in understanding the molecule's physical characteristics and potential applications in various fields, including pharmaceuticals and materials science (Shankland et al., 2007).
Fungicidal Activity
Compounds structurally related to 4-Bromo-7-fluoroindoline-2,3-dione have been investigated for their fungicidal properties. Research has shown that certain derivatives of 1,4-naphthoquinones and quinoline-5,8-diones, which share a core structural similarity with 4-Bromo-7-fluoroindoline-2,3-dione, demonstrate protectant fungicidal activity against apple powdery mildew. This suggests potential applications in agricultural pest control and plant protection (James et al., 1981).
Antimicrobial Applications
Further extending the scope of its applications, 4-Bromo-7-fluoroindoline-2,3-dione derivatives have shown considerable antibacterial and antifungal potency. For instance, certain synthesized compounds have demonstrated significant inhibitory activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Deswal et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
7-Fluoroindoline, which can be synthesized from 4-Bromo-7-fluoroindoline-2,3-dione, is an important class of indole compounds. It has strong biological activity and pharmacological activity. Many natural or synthetic drugs and fine chemicals contain a 7-halogenated indole structure, showing broad application prospects .
Eigenschaften
IUPAC Name |
4-bromo-7-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILBCZHJGIPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656164 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoroindoline-2,3-dione | |
CAS RN |
1153535-26-2 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

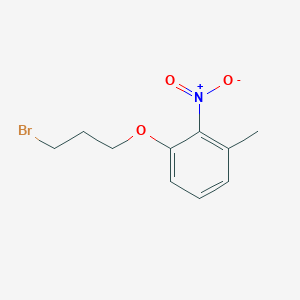
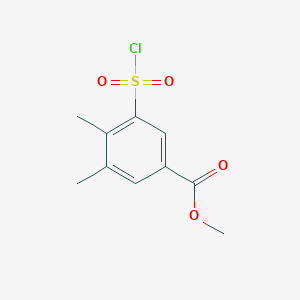
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
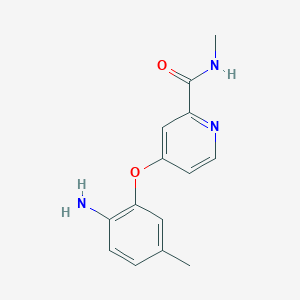
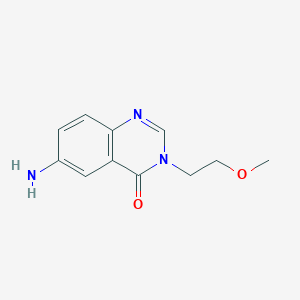
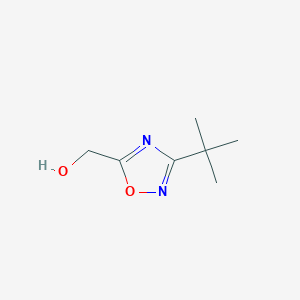
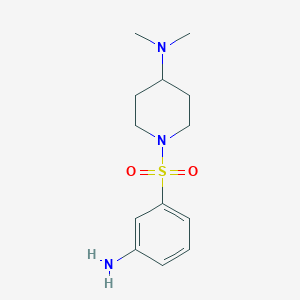
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
